3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde: is a heterocyclic compound that features a pyrazole ring substituted with a 4-fluorophenyl group and a P-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-fluorobenzaldehyde with P-tolylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: 3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials and as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl and P-tolyl groups can enhance the binding affinity and specificity of the compound towards its targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the P-tolyl group.
3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness: The presence of both the 4-fluorophenyl and P-tolyl groups in 3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde provides a unique combination of electronic and steric properties
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-12-2-8-16(9-3-12)20-10-14(11-21)17(19-20)13-4-6-15(18)7-5-13/h2-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMDMVGDKSYMHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163756 |
Source
|
Record name | 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001163756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618098-45-6 |
Source
|
Record name | 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618098-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001163756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.